4-Nitrophenyl b-D-xylotrioside
Description
Significance of Chromogenic Substrates in Glycoscience Research
Chromogenic substrates are invaluable tools in glycoscience for the detection and characterization of glycoside hydrolase enzymes. These synthetic molecules are designed to release a colored compound (a chromophore) when acted upon by a specific enzyme. This color change allows for a simple and often continuous measurement of enzyme activity, making them ideal for a variety of applications. The intensity of the color produced is directly proportional to the amount of product released, enabling researchers to quantify enzyme kinetics, screen for new enzymes, and assess the effects of inhibitors or different environmental conditions on enzyme function. medchemexpress.com
Overview of Xylans and Xylooligosaccharides in Biomass
Xylans are a major component of hemicellulose, one of the most abundant biopolymers on Earth, second only to cellulose. lu.se They are found in the cell walls of terrestrial plants and consist of a backbone of β-1,4-linked D-xylose residues. This backbone can be decorated with various side chains, including arabinose, glucuronic acid, and acetyl groups, leading to a diverse range of xylan (B1165943) structures. Xylooligosaccharides (XOS) are shorter chains of these xylose units, typically produced by the partial hydrolysis of xylan. lu.se Both xylans and XOS are of great interest for their potential applications in various industries.
Role of Xylan-Degrading Enzymes in Bioprocesses and Biotechnology
Enzymes that degrade xylan, primarily xylanases and β-xylosidases, play a crucial role in numerous bioprocesses and biotechnological applications. These enzymes are essential for the breakdown of plant biomass, a critical step in the production of biofuels, biochemicals, and other value-added products from renewable resources. lu.se In the food industry, they are used to improve the texture of baked goods and clarify juices. The paper and pulp industry utilizes them for bio-bleaching, a more environmentally friendly alternative to chemical bleaching. Furthermore, the breakdown of xylan into xylooligosaccharides has prebiotic applications, promoting the growth of beneficial gut bacteria. lu.se
Contextualizing 4-Nitrophenyl β-D-xylotrioside within Glycoside Hydrolase Research
4-Nitrophenyl β-D-xylotrioside is a synthetic oligosaccharide specifically designed as a chromogenic substrate for certain xylan-degrading enzymes. megazyme.com It consists of a xylotriose (B1631234) unit (a trisaccharide of three xylose molecules) linked to a 4-nitrophenyl group. When a suitable enzyme, such as an endo-1,4-β-xylanase, cleaves the glycosidic bond between the xylotriose and the 4-nitrophenyl group, it releases 4-nitrophenol (B140041). mdpi.com Under alkaline conditions, 4-nitrophenol becomes the 4-nitrophenolate (B89219) ion, which has a distinct yellow color that can be measured spectrophotometrically. This allows for the sensitive detection and quantification of enzyme activity. nih.gov
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO15/c23-10-5-32-20(16(27)13(10)24)36-12-7-34-21(18(29)15(12)26)37-11-6-33-19(17(28)14(11)25)35-9-3-1-8(2-4-9)22(30)31/h1-4,10-21,23-29H,5-7H2/t10-,11-,12-,13+,14+,15+,16-,17-,18-,19+,20+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRGODZIIOLZRT-MVOFOWCMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 4 Nitrophenyl β D Xylotrioside
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic synthesis provides a powerful toolkit for assembling complex oligosaccharides like 4-nitrophenyl β-D-xylotrioside. This strategy thoughtfully combines the precision of enzymatic reactions with the versatility of chemical methods to achieve desired molecular structures that are often difficult to produce through purely chemical or biological means.
Enzymatic Glycosyl Transfer Reactions for Oligosaccharide Linkage Formation
The formation of the β-1,4-linked xylotriose (B1631234) backbone of the target molecule is a critical step that can be efficiently catalyzed by specific enzymes. Glycosidases, which normally break down glycosidic bonds, can be manipulated to favor synthesis through a process called transglycosylation. nih.gov
In one notable method, β-D-xylosidases from fungi such as Aspergillus sp. are employed. psu.edu These enzymes can catalyze a "self-transfer" reaction using a simpler precursor, 4-nitrophenyl β-D-xylopyranoside (pNPX), as both the glycosyl donor and acceptor. nih.govresearchgate.net This reaction primarily forms the desired β-1,4-xylobiose derivative, which can then be further elongated. Research has shown that this enzymatic approach exhibits high stereoselectivity, exclusively forming the β-1→4-D-xylosidic linkages. psu.edu
Another strategy involves using glycosynthases, which are engineered glycosidases that can form glycosidic bonds but cannot hydrolyze them. nih.gov This approach offers greater control over the synthesis and can improve yields by preventing the breakdown of the newly formed oligosaccharide.
The table below summarizes key aspects of enzymatic synthesis of related xylooligosaccharides:
| Enzyme Source | Donor Substrate | Acceptor Substrate | Major Product | Yield (%) | Reference |
| Aspergillus niger β-xylosidase | 4-nitrophenyl β-D-xylopyranoside | Self-transfer | 4-nitrophenyl β-D-xylobioside | 19.4 | nih.gov |
| Aspergillus sp. β-D-xylosidase | 4-methylumbelliferyl β-D-xylopyranoside | Self-transfer | 4-methylumbelliferyl β-D-xylooligosaccharides | Good | psu.edu |
| Pichia etchellsii (whole cells) | p-nitrophenyl-β-d-xylopyranoside | Self-transfer | -(1 → 4) linked disaccharide | 24 | researchgate.net |
Chemical Derivatization and De-protection Strategies
Chemical synthesis steps are indispensable for preparing the necessary building blocks and for the final coupling of the xylotriose chain to the 4-nitrophenyl aglycon. A significant challenge in carbohydrate chemistry is the need to selectively protect and de-protect multiple hydroxyl groups to control the regioselectivity of glycosylation. nih.govrsc.org
A common strategy involves:
Protection: Specific hydroxyl groups on the xylose units are "masked" with protecting groups, such as acetyl or benzoyl esters, to prevent them from reacting out of turn. rsc.org For instance, dibutyltin (B87310) oxide-mediated acylation can be used for selective protection. researchgate.net
Activation: The anomeric carbon of the glycosyl donor is activated, often by converting it into a glycosyl halide or a thioglycoside, to make it a good leaving group. beilstein-journals.org
Glycosylation: The activated donor is then reacted with the acceptor, which has a single free hydroxyl group at the desired position for linkage.
De-protection: Finally, all protecting groups are removed to yield the final oligosaccharide. rsc.org
For example, the synthesis of a related compound, 4-methylumbelliferyl β-D-xylobioside, involved the condensation of a protected 4-methylumbelliferyl β-D-xylopyranoside acceptor with an activated ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside donor. psu.edu Similar principles are applied to build the xylotriose chain for the 4-nitrophenyl derivative.
Precursor Sourcing and Preparation
The starting materials for the synthesis of 4-nitrophenyl β-D-xylotrioside must be of high purity. The key precursors include:
D-xylose: The fundamental monosaccharide unit.
4-nitrophenol (B140041): The chromogenic aglycon.
Xylobiose and Xylotriose: These can be isolated from the enzymatic hydrolysis of xylan (B1165943), a major component of hemicellulose from sources like birchwood. psu.edutandfonline.com A commercially available syrup containing a mixture of xylose and xylo-oligosaccharides can also serve as a starting point. researchgate.net
The precursor 4-nitrophenyl β-D-xylopyranoside (pNPX), used in enzymatic transglycosylation, is typically synthesized chemically. This involves the reaction of a protected and activated xylose derivative with 4-nitrophenol, followed by de-protection.
Challenges and Advancements in Synthetic Yield and Purity for Oligosaccharide Substrates
The synthesis of oligosaccharides is inherently challenging due to their structural complexity. rsc.org Key difficulties include controlling the stereochemistry (α or β) of the glycosidic bond and achieving high regioselectivity. nih.gov
Challenges:
Mixtures of Isomers: Enzymatic synthesis using glycosidases can sometimes produce a mixture of positional isomers, which then require difficult purification. nih.gov For example, the synthesis of 4-nitrophenyl β-D-xylobioside can yield a small amount of the β-1,3-isomer alongside the desired β-1,4-isomer. nih.gov
Substrate Solubility: The low solubility of some substrates, like certain chromogenic xylosides, in aqueous buffers can limit the efficiency of enzymatic reactions. psu.edu
Advancements:
One-Pot Synthesis: To improve efficiency, one-pot methodologies are being developed where sequential glycosylation reactions occur in a single reaction vessel without the need for intermediate purification steps. beilstein-journals.org
Enzyme Engineering: The development of highly specific glycosyltransferases and glycosynthases through protein engineering helps to overcome the lack of regioselectivity and the hydrolytic side reactions of wild-type glycosidases. nih.gov
Microfluidic Systems: Microfluidic "lab-on-a-chip" platforms are being explored to mimic the sequential enzymatic reactions that occur in the Golgi apparatus in living cells. nih.gov This technology allows for precise control over reaction conditions and can facilitate the synthesis of complex oligosaccharides.
These ongoing advancements in synthetic strategies are crucial for improving the accessibility of high-purity 4-nitrophenyl β-D-xylotrioside and other complex oligosaccharide probes for research and diagnostics.
Applications in Enzymatic Assays and Enzyme Discovery
Quantification of Xylanase Activity using Spectrophotometric Methods
The primary application of 4-Nitrophenyl b-D-xylotrioside is in the measurement of endo-1,4-β-xylanase activity. megazyme.com This is achieved through straightforward and widely used spectrophotometric assays.
The utility of this compound as a substrate is based on the release of the chromophore, 4-nitrophenol (B140041), upon enzymatic cleavage. ontosight.airesearchgate.net When a xylanase hydrolyzes the glycosidic bond between the xylotriose (B1631234) and the 4-nitrophenyl group, free 4-nitrophenol is liberated. researchgate.netnih.gov In an alkaline solution, this released compound forms the 4-nitrophenolate (B89219) anion, which exhibits a distinct yellow color and a strong absorbance at a wavelength of 400-420 nm. megazyme.comontosight.ainih.gov The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of 4-nitrophenol released and, therefore, to the activity of the xylanase enzyme in the sample. ontosight.ai This principle allows for the continuous or endpoint measurement of enzyme kinetics. chemrxiv.org
To ensure accurate and reproducible measurements of xylanase activity, optimization of assay conditions is crucial. Key parameters that are typically optimized include substrate concentration, temperature, pH, and incubation time. jabonline.innih.govbhu.ac.in
Substrate Concentration: The concentration of this compound must be sufficient to saturate the enzyme, ensuring that the reaction rate is proportional to the enzyme concentration. A typical concentration used in assays is 5 mM. nih.govresearchgate.net
Temperature and pH: The optimal temperature and pH for xylanase activity can vary significantly depending on the source of the enzyme. bhu.ac.in For example, a xylanase from a Streptomyces species might have an optimal pH of 7.2 and temperature of 28°C, while an enzyme from an Aspergillus species might function best at a lower pH and higher temperature. jabonline.innih.gov
Incubation Time: The incubation period must be chosen to ensure that the reaction remains in the initial linear phase, where the rate is constant. nih.gov
A typical experimental design for optimizing these conditions often involves a Response Surface Methodology (RSM), which allows for the efficient exploration of the effects of multiple variables and their interactions. jabonline.infrontiersin.org
Measurement of β-Xylosidase Activity
While this compound is primarily a substrate for endo-xylanases, its use can be extended to the study of β-xylosidase activity, particularly in differentiating the actions of these two related enzymes.
In biological samples, both endo-xylanases and β-xylosidases may be present, and it is often necessary to distinguish their respective activities. nih.gov This can be achieved by using a panel of substrates with varying chain lengths.
Endo-xylanases primarily cleave internal glycosidic bonds in the xylan (B1165943) backbone and are thus more active on longer oligosaccharides like this compound. nih.govnih.gov
β-Xylosidases , on the other hand, act on the non-reducing ends of short xylo-oligosaccharides, releasing individual xylose units. nih.gov They show higher activity on shorter substrates such as 4-nitrophenyl-β-D-xylopyranoside (pNPX). biorxiv.orgmedchemexpress.com
By comparing the rates of hydrolysis of this compound and pNPX, researchers can infer the relative abundance and activity of endo-xylanases and β-xylosidases in a mixed enzyme system. nih.gov For instance, high activity on this compound coupled with low activity on pNPX would indicate a predominance of endo-xylanase activity. nih.govnih.gov
High-Throughput Screening in Enzyme Engineering and Biocatalysis
The chromogenic nature of this compound makes it an ideal substrate for high-throughput screening (HTS) applications. This is particularly valuable in the fields of enzyme engineering and biocatalysis, where large libraries of mutant enzymes or microbial strains need to be rapidly assayed.
HTS assays using this compound in microplate format allow for the rapid screening of thousands of samples to identify novel xylan-degrading enzymes. This approach is crucial for discovering enzymes with unique properties, such as enhanced stability at high temperatures or extreme pH levels, which are desirable for industrial applications. The substrate can be used to screen microbial cultures or environmental samples to detect the presence and activity of xylanases and β-xylosidases, providing insights into microbial ecosystems and the decomposition of plant matter. The development of novel chromogenic substrates, sometimes coupled with dyes like remazol brilliant blue, further enhances the sensitivity of these screening methods. uminho.pt
Screening for Enzyme Activators and Inhibitors
High-throughput screening (HTS) assays frequently employ 4-Nitrophenyl β-D-xylotrioside to identify potential activators and inhibitors of xylan-degrading enzymes. This is particularly relevant in the fields of drug discovery and enzyme engineering. In these assays, large libraries of chemical compounds or enzyme mutants can be rapidly evaluated in microplate formats to determine their effect on xylanase or β-xylosidase activity.
The principle of the assay is straightforward: the enzyme's activity on 4-Nitrophenyl β-D-xylotrioside results in the release of 4-nitrophenol, a chromogenic product. The rate of color development is proportional to the enzyme's activity. When a potential inhibitor is present, the rate of color formation decreases. Conversely, an activator will increase the rate. This method allows for the efficient screening of thousands of compounds, identifying those with potential therapeutic or industrial applications.
For instance, this substrate can be used to study the interaction of endo-beta-1,4-xylanases with various xylanase inhibitors. researchgate.net The significant differences in the kinetic constants (K_m values) of different glycoside hydrolase (GH) family xylanases, such as those from GH family 10 and 11, for 4-Nitrophenyl β-D-xylotrioside allow for the selective quantification of their activities even in mixtures. researchgate.net This selectivity is crucial when screening for inhibitors that may target a specific family of xylanases.
| Enzyme Family | Typical Kinetic Behavior with 4-Nitrophenyl β-D-xylotrioside | Implication for Inhibitor Screening |
| GH Family 10 Xylanases | Generally exhibit different K_m values compared to GH11. | Allows for selective screening of inhibitors targeting this family. |
| GH Family 11 Xylanases | Generally exhibit different K_m values compared to GH10. | Enables focused screening for inhibitors specific to this family. |
| GH Family 5 Xylanases | Some, like the one from Erwinia chrysanthemi, do not hydrolyze this substrate. | Can be used to differentiate and exclude activity from this family during screening. |
Development of Diagnostic Tools for Enzyme Presence in Complex Biological Samples
Beyond inhibitor and activator screening, 4-Nitrophenyl β-D-xylotrioside serves as a valuable diagnostic tool for detecting the presence and activity of xylanase and β-xylosidase in complex biological matrices. This is particularly useful for identifying these enzymes in microbial cultures or environmental samples like soil, where the degradation of plant material is a significant biological process. upol.cz
The ability to directly measure enzyme activity in such samples provides critical insights into the dynamics of microbial ecosystems and the decomposition of plant matter. For example, researchers can use this substrate to quantify the xylanolytic activity in a sample, which can be an indicator of the microbial community's capacity to break down biomass.
Furthermore, this chromogenic substrate has applications in food science for testing the presence of certain enzymes. chemsynlab.com In a broader analytical context, its utility extends to the investigation of specific glycosidases that may be implicated in various diseases, including lysosomal storage disorders.
The application of 4-Nitrophenyl β-D-xylotrioside and similar chromogenic substrates in diagnostics is based on the generation of a detectable signal upon enzymatic cleavage. The intensity of this signal can be correlated with the amount of active enzyme present in the sample, allowing for quantitative analysis.
| Application Area | Sample Type | Target Enzyme | Purpose of Detection |
| Environmental Science | Soil, Water | Xylanase, β-xylosidase | Assess microbial activity and biomass degradation. |
| Microbiology | Microbial Cultures | Xylanase, β-xylosidase | Characterize enzyme production by microorganisms. |
| Food Science | Food Products | Various Glycosidases | Quality control and detection of enzymatic spoilage. chemsynlab.com |
| Medical Diagnostics | Biological Fluids | Specific Glycosidases | Indication of certain disease states. |
Mechanistic and Kinetic Studies of Xylan Degrading Enzymes
Determination of Enzyme Kinetic Parameters (Km, kcat, kcat/Km)
The use of 4-Nitrophenyl β-D-xylotrioside allows for the straightforward determination of key enzyme kinetic parameters. For instance, a study on a xylanase from Neocallimastix patriciarum (NpXyn11A) utilized this substrate to determine its kinetic properties. d-nb.info The Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km) provide insights into the enzyme's affinity for the substrate and its turnover rate.
A study involving a β-xylosidase demonstrated substrate inhibition when using xylotriose (B1631234), with a determined inhibition constant (Ki) of 1.7 ± 0.1 mM. researchgate.net For the same enzyme with xylotriose as the substrate, the kinetic parameters were found to be a kcat of 2.0 ± 0.1 s⁻¹, a Km of 0.144 ± 0.011 mM, and a kcat/Km of 14 ± 1.3 mM⁻¹ · s⁻¹. researchgate.net
| Parameter | Value |
|---|---|
| kcat (s⁻¹) | 2.0 ± 0.1 |
| Km (mM) | 0.144 ± 0.011 |
| kcat/Km (mM⁻¹ · s⁻¹) | 14 ± 1.3 |
| Ki (mM) | 1.7 ± 0.1 |
The concentration of 4-Nitrophenyl β-D-xylotrioside can significantly influence the rate of enzymatic reactions. As observed in the aforementioned study, high concentrations of the substrate xylotriose can lead to substrate inhibition. researchgate.net This phenomenon is crucial for understanding the optimal conditions for enzyme activity and for designing assays. The ability to monitor the release of 4-nitrophenol (B140041) in real-time allows for detailed studies of these concentration-dependent effects. conicet.gov.ar
Characterization of Enzyme Reaction Mechanisms
The use of 4-Nitrophenyl β-D-xylotrioside aids in elucidating the reaction mechanisms of xylan-degrading enzymes. The analysis of hydrolysis products provides insight into the enzyme's mode of action (endo- vs. exo-acting) and its processivity. For example, the hydrolysis of 4-nitrophenyl β-D-xylotrioside by the GH30 xylanase from Talaromyces leycettanus resulted in the formation of both xylotriose (by cleavage of the glycosidic bond linking the trisaccharide to the nitrophenyl group) and 4-nitrophenyl xyloside (by cleavage of a glycosidic bond within the xylotriose moiety). mdpi.com This indicates that the enzyme can bind the substrate in different orientations within its active site, leading to multiple cleavage products. mdpi.com Such detailed mechanistic insights are crucial for understanding the fundamental biology of these enzymes and for their application in various biotechnological processes.
Subsite Mapping of Enzyme Active Sites
4-Nitrophenyl β-D-xylotrioside is instrumental in mapping the substrate binding sites of xylan-degrading enzymes. The active sites of these enzymes are often composed of multiple subsites that bind individual xylose units of the substrate. The cleavage pattern of 4-nitrophenyl β-D-xylotrioside provides insights into the organization of these subsites.
For instance, studies with certain xylanases have shown that 4-nitrophenyl β-D-xylotrioside can form two productive enzyme-substrate complexes. mdpi.com In one complex, the aromatic aglycone (4-nitrophenyl group) binds in the +1 subsite, leading to the hydrolysis of the glycosidic bond between the xylotriose and the aglycone. mdpi.com This indicates the presence of at least four subsites in the enzyme's active site, accommodating the three xylose residues and the aglycone. The analysis of hydrolysis products helps to delineate the extent of the substrate-binding cleft. For example, kinetic studies with a novel psychrophilic xylanase from the Antarctic bacterium Pseudoalteromonas haloplanktis suggested a large substrate binding cleft with at least six xylose-binding subsites. researchgate.net
Analysis of Product Profiles and Transglycosylation Events
The analysis of products formed from the enzymatic hydrolysis of 4-nitrophenyl β-D-xylotrioside offers a window into the enzyme's mode of action, including its propensity for transglycosylation.
When xylanases act on 4-nitrophenyl β-D-xylotrioside, the primary hydrolysis products are typically 4-nitrophenol and xylotriose. However, some enzymes also catalyze transglycosylation reactions, where a xylosyl or xylo-oligosaccharyl moiety is transferred to an acceptor molecule, which can be another substrate molecule, water, or a released product.
For example, the GH30 xylanase from Sugiyamaella lignohabitans (SlXyn30A) was observed to produce transglycosylation products when acting on 4-nitrophenyl β-D-xylotrioside. nih.govmdpi.com In addition to the release of 4-nitrophenol from 4-nitrophenyl β-D-xylotriose, the formation of 4-nitrophenyl xyloside was also detected, indicating a transglycosylation event where a xylobiose unit is transferred. nih.gov Similarly, when acting on xylotetraose, the enzyme produced xylotriose and xylotetraose, and with xylopentaose, the main products were xylobiose and xylotriose, with transglycosylation products also being observed in the early stages of the reaction. mdpi.com
The table below summarizes the hydrolysis and transglycosylation products observed for different substrates with the GH30 xylanase SlXyn30A.
Investigating Catalytic Mechanisms (e.g., Retaining vs. Inverting Glycosidases)
4-Nitrophenyl β-D-xylotrioside is a valuable substrate for probing the stereochemical outcome of the enzymatic reaction, which helps to classify glycosidases as either "retaining" or "inverting".
Retaining glycosidases catalyze hydrolysis via a double-displacement mechanism, resulting in a net retention of the anomeric configuration. This process involves a covalent glycosyl-enzyme intermediate. d-nb.infonih.gov Two carboxylic acid residues in the active site, typically separated by about 5.5 Å, act as a nucleophile and an acid/base catalyst. d-nb.info
Inverting glycosidases utilize a single-displacement mechanism where a water molecule directly attacks the anomeric carbon, leading to an inversion of the anomeric configuration. d-nb.infopsu.edu In these enzymes, the two catalytic carboxylic acid residues are positioned further apart, around 10 Å. d-nb.info
The analysis of the anomeric configuration of the products released from 4-nitrophenyl β-D-xylotrioside, often using techniques like NMR spectroscopy, can determine the catalytic mechanism of the enzyme under investigation. For example, NMR analysis has shown that a novel xylanase from the Antarctic bacterium Pseudoalteromonas haloplanktis hydrolyzes with inversion of anomeric configuration, a characteristic that contrasts with other known retaining xylanases. researchgate.net
Positional Specificity of Carbohydrate-Modifying Enzymes using Derivatized Substrates
Derivatized substrates, such as monoacetylated versions of 4-nitrophenyl β-D-xylopyranoside, are employed to investigate the positional specificity of carbohydrate-modifying enzymes like acetylxylan esterases. These enzymes play a crucial role in the deacetylation of xylan (B1165943).
The acetyl group on 2-O-acetyl, 3-O-acetyl, and 4-O-acetyl 4-nitrophenyl β-D-xylopyranoside renders the glycoside resistant to the action of β-xylosidase. researchgate.net However, upon deacetylation by an acetylxylan esterase, the resulting 4-nitrophenyl β-D-xylopyranoside becomes a substrate for the β-xylosidase. This principle is exploited in a coupled enzyme assay to determine the positional specificity of the esterase. researchgate.net
Studies have shown that different acetylxylan esterases exhibit distinct positional specificities. For instance, an acetylxylan esterase from Hypocrea jecorina was found to exclusively deacetylate the position 2 acetyl group of 4-nitrophenyl-β-d-xylopyranoside monoacetate, while another enzyme from the same organism, Aes1, hydrolyzed positions 3 and 4 with the same efficiency. researchgate.net This highlights the utility of such derivatized substrates in distinguishing the fine specificities of closely related enzymes.
The table below illustrates the positional specificity of different acetylxylan esterases on monoacetylated 4-nitrophenyl β-D-xylopyranoside substrates.
Table of Compounds
Impact of Substrate Modifications on Enzyme Catalytic Efficiency
The catalytic efficiency of an enzyme is highly sensitive to the structure of its substrate. Modifications to the glycon (sugar) portion or the aglycon (non-sugar) portion of 4-nitrophenyl β-D-xylotrioside can lead to significant changes in kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat).
Chain Length Modification: The length of the xylose chain is a critical factor. Studies comparing the enzymatic hydrolysis of pNP-xylotrioside (pNPX3) with its shorter counterpart, p-nitrophenyl-β-xylobioside (pNPX2), have revealed that certain enzymes exhibit a preference for longer-chain substrates. For instance, a novel GH10 enzyme from Prevotella copri showed a 3-fold higher turnover number (k_cat) and a 1.1-fold higher catalytic efficiency (k_cat/K_m) for pNPX3 compared to pNPX2, which is consistent with an endo-acting mechanism that favors internal cleavage of polysaccharide chains. nih.gov
Glycosidic Linkage Isomerism: The stereochemistry of the linkages between xylose units is also crucial. A study on a GH30_7 endo-β-1,4-xylanase from Talaromyces leycettanus compared the hydrolysis of orthodox β-1,4-xylotrioside with isomers containing β-1,2- or β-1,3-linkages. acs.org The isomers with β-1,2- or β-1,3-linkages proved to be markedly worse substrates, with only about 15% conversion after 24 hours, compared to a 60% conversion of the β-1,4-linked substrate after just 4 hours. acs.org This demonstrates the high specificity of the enzyme's active site for the β-1,4-glycosidic bond. acs.org
Chemical Group Substitution: The addition of chemical groups, such as acetyl groups, can dramatically alter substrate suitability. While direct studies on acetylated pNPX3 are limited, research on the related compound 4-nitrophenyl β-D-xylopyranoside shows that the presence of an acetyl group on the xylopyranosyl ring renders the glycoside resistant to the action of β-xylosidase. rsc.org Deacetylation by an acetylxylan esterase is required before the β-xylosidase can cleave the substrate. rsc.org This highlights how modifications can prevent enzymatic action, a mechanism plants use to protect their cell walls.
The following table summarizes kinetic data from studies on various enzymes using nitrophenyl-based xylo-oligosaccharide substrates.
| Enzyme (Source) | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| GH10 Xylanase (Prevotella copri) | p-Nitrophenyl-β-xylotrioside (pNPX3) | - | Higher than pNPX2 | 1.1-fold higher than pNPX2 |
| GH10 Xylanase (Prevotella copri) | p-Nitrophenyl-β-xylobioside (pNPX2) | - | Lower than pNPX3 | - |
| GH39 β-xylosidase (Thermoanaerobacterium sp.) | Xylotriose | 0.144 ± 0.011 | 2.0 ± 0.1 | 14 ± 1.3 |
| GH39 β-xylosidase (Thermoanaerobacterium sp.) | Xylobiose | 3.3 ± 0.7 | 2.7 ± 0.4 | 0.82 ± 0.21 |
Data adapted from studies on enzyme kinetics with xylo-oligosaccharides. Note: Direct K_m and k_cat values for pNPX3 were not always available in the cited literature, but relative efficiencies are reported. nih.govrsc.org
Analysis of Enzyme Structural Elements Influencing Substrate Recognition and Binding
The interaction between an enzyme and 4-nitrophenyl β-D-xylotrioside is governed by the specific architecture of the enzyme's active site. This cleft or groove is lined with amino acid residues that form a series of subsites, each accommodating one sugar unit of the substrate.
Role of Active Site Subsites: The binding of pNPX3 is a multi-point interaction. For many xylanases, the active site contains at least six subsites that bind the xylose units. osti.gov The aglycon 4-nitrophenyl group is often accommodated in the +1 subsite. acs.org Studies on a GH30_7 xylanase revealed a strong affinity of this +1 subsite for the aromatic nitrophenyl moiety, which significantly enhances the rate of hydrolysis compared to substrates lacking this group. acs.org This enzyme can form two productive complexes with pNPX3: one where the 4-nitrophenyl group binds at the +1 subsite, leading to the release of xylotriose, and another where the substrate binds differently, releasing xylobiose and 4-nitrophenyl xyloside. acs.org The former cleavage mode is much more frequent, highlighting the importance of the +1 subsite's interaction with the aglycon. acs.org
Substrate Distortion upon Binding: A key structural insight from studies of xylanase-substrate complexes is that the enzyme actively distorts the substrate to facilitate catalysis. osti.govnih.gov Upon binding to the active site, the xylose ring positioned at the -1 subsite (adjacent to the glycosidic bond to be cleaved) is forced from its stable low-energy chair conformation into a strained 2,5B boat or a skewed half-chair conformation. rsc.orgnih.gov This distortion is stabilized by interactions with key active site residues, such as a highly conserved tyrosine, and it makes the glycosidic bond more susceptible to nucleophilic attack by a catalytic glutamate (B1630785) residue. nih.gov
Influence of Different Enzyme Families: Enzymes from different glycoside hydrolase (GH) families have distinct structural folds, leading to different substrate specificities. For example, GH10 and GH11 family xylanases readily cleave 4-nitrophenyl-β-D-xylobioside (a related substrate) between the xylobiose and the nitrophenyl group. osti.govnih.gov In contrast, a GH family 5 xylanase was unable to attack the same substrate, indicating a significant difference in the architecture of its binding site that prevents productive binding. osti.govnih.gov
| Enzyme Structural Element | Interacting Substrate Moiety | Observed Effect/Interaction | Enzyme Family Example |
|---|---|---|---|
| +1 Subsite | 4-Nitrophenyl group (aglycon) | Strong affinity, enhances hydrolysis rate | GH30 |
| -1 Subsite | Xylose ring at scissile bond | Distortion of ring to boat/skewed conformation | GH11 |
| -2 Subsite (e.g., Tyr69) | Xylose ring | Stabilizes the distorted boat conformation of the -1 xylose | GH11 |
| Overall Active Site Cleft | Xylotriose chain | Determines if the substrate can bind productively | GH5 vs. GH10/GH11 |
Computational Approaches in Predicting Substrate-Enzyme Interactions
While experimental methods provide invaluable data, computational approaches offer a powerful lens to visualize and analyze substrate-enzyme interactions at an atomic level. nih.gov These methods can predict binding modes, elucidate reaction mechanisms, and explain experimental observations.
Molecular Docking and Dynamics (MD) Simulations: Molecular docking is a computational technique used to predict the preferred orientation of a substrate when bound to an enzyme's active site. Following docking, molecular dynamics (MD) simulations can be run to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.netnih.gov For example, MD simulations of xylanase-xylooligosaccharide complexes have provided insights into the flexibility of regions like the "thumb loop," a structural element that can affect substrate access to the catalytic cleft. researchgate.netnih.gov These simulations can reveal how the substrate and enzyme conformations change upon binding and during the catalytic process.
Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of bond cleavage itself, a more advanced method known as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) is employed. acs.orgmdpi.com In this approach, the reactive center (the substrate's scissile bond and the enzyme's catalytic residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. acs.org QM/MM studies on GH11 xylanases have been used to map the entire reaction pathway for glycosylation. acs.orgosti.gov These calculations have determined the free energy barrier for the reaction (~18 kcal/mol) and confirmed that the rate-determining step is the cleavage of the glycosidic bond after proton transfer from a catalytic glutamate residue. osti.govacs.org Furthermore, QM/MM MD simulations have demonstrated that the distortion of the xylose ring in the -1 subsite to a boat conformation is a spontaneous process driven by favorable interactions with the enzyme, lowering the free energy of this state by approximately 30 kJ/mol compared to the chair conformation. rsc.org
Machine Learning and AI: More recently, artificial intelligence (AI) and machine learning models are being developed to predict enzyme-substrate interactions on a large scale. nih.govacs.orgnih.gov These models are trained on vast datasets of known enzyme sequences and reactions to identify patterns that correlate structure with function. acs.orgarxiv.org While still an emerging field, these approaches have the potential to rapidly screen novel enzymes against various substrates, including 4-nitrophenyl β-D-xylotrioside, accelerating the discovery of enzymes with desired properties for industrial and therapeutic applications. nih.govnih.gov
Conclusion
4-Nitrophenyl β-D-xylotrioside serves as a specialized and highly effective tool for researchers studying the enzymatic degradation of xylan (B1165943). Its chromogenic nature facilitates straightforward and quantitative analysis of enzyme activity, making it indispensable for the characterization of new enzymes, kinetic studies, and high-throughput screening applications. The insights gained from using this compound contribute significantly to advancing our understanding of glycoside hydrolases and harnessing their potential in various biotechnological and industrial processes.
Advanced Research Applications and Methodologies
Use in Bioreactor Systems for Monitoring Enzyme Performance
In bioreactor systems, maintaining optimal enzymatic performance is critical for processes such as biofuel production or waste valorization. 4-Nitrophenyl β-D-xylotrioside serves as a key analytical reagent for real-time or periodic monitoring of glycoside hydrolase activity. Researchers can draw samples from the bioreactor and introduce pNP-X3 as a substrate. The rate of color development directly correlates with the active enzyme concentration and efficiency, allowing for rapid assessment of the enzyme's operational stability and performance under process conditions. This method provides a more direct measure of specific enzyme activity compared to monitoring bulk biomass reduction alone.
Integration into Multi-Enzyme Systems for Complex Biomass Degradation
The enzymatic breakdown of complex biomass like xylan (B1165943) requires the coordinated action of multiple enzymes. 4-Nitrophenyl β-D-xylotrioside is employed as a specific substrate to dissect the contributions and interactions of individual enzymes within these complex mixtures.
Studying Synergistic and Antagonistic Effects of Enzyme Mixtures
When multiple enzymes are combined, their collective activity can be greater than the sum of their individual activities (synergism) or less than the sum (antagonism). By using pNP-X3, researchers can quantify these interactions. The total rate of 4-nitrophenol (B140041) release from the substrate by an enzyme cocktail is measured and compared against the sum of the rates produced by each enzyme assayed separately. This approach allows for the precise calculation of the degree of synergy or antagonism, which is crucial for designing optimally efficient enzyme cocktails for industrial applications. While the compound 4-nitrophenyl beta-d-xylopyranosyl-1,4-beta-d-xylopyranoside (NPX2) has been noted for its potential in selectively quantifying activities of different xylanase families in mixtures, the principle extends to xylotriose-based substrates for analyzing complex interactions. nih.gov
Investigating Spatial Organization of Glycoside Hydrolases
The spatial arrangement of enzymes, particularly in immobilized systems or natural cellulosomes, significantly impacts their collective efficiency. 4-Nitrophenyl β-D-xylotrioside can be used as a probe to study these spatial effects. In research involving co-immobilized enzymes, the substrate can be introduced to measure how catalytic efficiency changes as the distance and orientation between different enzymes are systematically varied. A higher rate of product formation may indicate that a specific spatial arrangement facilitates the channeling of intermediate products, providing insight into the optimal architecture for artificial enzyme complexes.
Applications in Investigating Enzyme Stability and Optimal Conditions (pH, Temperature) in Research Contexts
A primary application of 4-Nitrophenyl β-D-xylotrioside is in the fundamental characterization of new xylan-degrading enzymes. It is routinely used to determine the optimal operating conditions for an enzyme by conducting a series of assays across a range of pH values and temperatures. The substrate's stability and the clear colorimetric signal allow for the precise identification of the conditions under which the enzyme exhibits maximum activity. This is essential for discovering robust biocatalysts suitable for industrial processes that may involve harsh conditions like elevated temperatures or non-neutral pH. For example, a recombinant β-xylosidase (Xyl3A) was found to be optimally active at pH 6.0 and 60°C and showed good stability over a pH range of 4.0-9.0, findings facilitated by assays using such substrates. researchgate.net
Table 1: Example of pH and Temperature Optima Determination for a Hypothetical Xylanase Using 4-Nitrophenyl β-D-xylotrioside This table illustrates representative data obtained from enzyme characterization assays.
| Parameter | Condition | Relative Activity (%) |
|---|---|---|
| pH | 4.0 | 45% |
| 5.0 | 85% | |
| 6.0 | 100% | |
| 7.0 | 70% | |
| 8.0 | 50% | |
| Temperature (°C) | 40 | 60% |
| 50 | 95% | |
| 60 | 100% | |
| 70 | 80% | |
| 80 | 40% |
Utilization in Immobilized Enzyme Research
Enzyme immobilization is a technique used to confine enzymes to a solid support, enhancing their stability and enabling their reuse, which is critical for cost-effective industrial processes. 4-Nitrophenyl β-D-xylotrioside is an effective tool for evaluating the success of immobilization protocols for xylanases and related enzymes. Following immobilization, the enzyme's activity is quantified by measuring its ability to hydrolyze pNP-X3. This assay is used to determine the "activity recovery"—the percentage of the enzyme's initial activity that is retained after being attached to the support. It is also used in longevity studies to measure how well the immobilized enzyme retains its catalytic function over repeated cycles of use and washing.
Table 2: Research Findings on Kinetic Parameters of Xylanases using Nitrophenyl-Xylooligosaccharides This table presents kinetic data for Bacillus pumilus xylanase, demonstrating the utility of nitrophenyl-based substrates in determining enzyme-specific characteristics.
| Substrate | Km (mM) | kcat (s-1) | Relative Activity (%) |
|---|---|---|---|
| p-Nitrophenyl-β-D-xylobioside (pNP-X2) | 0.5 | 0.24 | 100% |
| p-Nitrophenyl-β-D-xylotrioside (pNP-X3) | Not Reported | Not Reported | 940% |
| p-Nitrophenyl-β-D-xylotetraoside (pNP-X4) | Not Reported | Not Reported | 970% |
| o-Nitrophenyl-β-D-xylobioside (oNP-X2) | 0.38 | 2.29 | 1900% |
Data adapted from a study on Bacillus pumilus xylanase, highlighting how substrate variations affect kinetic outcomes. nih.gov Note the significantly higher relative activity with longer chain and ortho-substituted substrates.
Future Directions in 4 Nitrophenyl β D Xylotrioside Research
Expanding Synthetic Methodologies for Related Oligosaccharide Derivatives
The future utility of 4-Nitrophenyl β-D-xylotrioside is intrinsically linked to the evolution of oligosaccharide synthesis. While established chemical and enzymatic methods exist, the next frontier lies in developing more efficient, scalable, and versatile synthetic routes.
Current chemical synthesis of nitrophenyl xylooligosaccharides can be complex, often requiring numerous protection and deprotection steps. nih.gov Future methodologies will likely focus on streamlining these processes. The development of novel protecting groups and activation systems, potentially through automated electrochemical assembly, could significantly reduce the time and resources required for synthesis. rsc.orgrsc.org
Enzymatic and chemoenzymatic approaches present a highly promising green alternative. The transglycosylation activity of certain β-xylosidases has already been harnessed for the simple synthesis of 4-nitrophenyl β-1,4-D-xylobioside. nih.gov Future work will likely expand this concept to produce xylotrioside and longer oligosaccharides with higher yields. This involves screening for novel enzymes with optimized transglycosylation capabilities or engineering existing enzymes to favor synthesis over hydrolysis. nih.gov
Furthermore, research will expand beyond the 4-nitrophenyl aglycone. Synthesizing a panel of xylotrioside derivatives with different reporter groups (e.g., fluorophores, quenchers) or linker arms for immobilization will create a powerful toolkit for developing novel assays and probes.
Development of Novel Assay Formats for Enhanced Sensitivity or Specificity
While 4-Nitrophenyl β-D-xylotrioside is effective for standard spectrophotometric assays, future research will focus on creating more advanced and sensitive detection platforms. A key area of development is the design of substrates for high-throughput screening (HTS) applications, enabling the rapid testing of large libraries of potential enzyme inhibitors or activators. researchgate.net
One promising direction is the development of fluorogenic or chemiluminescent xylotrioside analogues. thermofisher.com Replacing the 4-nitrophenyl group with a fluorophore like 4-methylumbelliferyl or a chemiluminescent substrate would dramatically increase assay sensitivity, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes. frontiersin.org
Another innovative approach involves creating "smart" substrates that are specific for endo-acting enzymes. By adding a blocking group to the non-reducing end of the xylotriose (B1631234) chain, hydrolysis by exo-β-xylosidases would be prevented. Only the internal cleavage by an endo-xylanase would liberate the terminal chromogenic or fluorogenic fragment, providing a highly specific measurement of endo-xylanase activity. This strategy would be invaluable for dissecting the activity of complex enzyme mixtures found in microbial secretomes.
Broader Applications in Glycobiological Pathway Elucidation
Beyond measuring isolated enzyme activity, 4-Nitrophenyl β-D-xylotrioside and its future derivatives have the potential to become powerful probes for studying glycobiological pathways in more complex settings. Metabolic oligosaccharide engineering, for instance, could utilize modified xylotriosides that can be metabolized and incorporated into cellular structures, providing a way to trace the flux of xylan (B1165943) degradation products within a cell. nih.gov
The development of activity-based probes (ABPs) based on the xylotrioside structure represents another exciting frontier. These probes would not just act as substrates but would form a covalent bond with the active site of a target enzyme upon hydrolysis. researchgate.net By attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) to these ABPs, researchers could specifically label and identify active xylan-degrading enzymes directly within complex protein mixtures, cell lysates, or even living organisms. This would provide unprecedented insight into which enzymes are active under specific physiological conditions.
Contribution to Understanding Microbial Carbohydrate Utilization Systems
The degradation of xylan is a cornerstone of the global carbon cycle and is central to the metabolism of countless microorganisms. 4-Nitrophenyl β-D-xylotrioside is a key tool for exploring the vast enzymatic diversity within microbial communities. nih.gov
Future research will employ this substrate in functional metagenomic screens to discover novel carbohydrate-active enzymes (CAZymes) from environmental DNA. researchgate.netnih.gov By screening libraries of DNA from environments rich in biomass, such as soil or the gut of herbivores, researchers can identify novel xylanases and β-xylosidases with unique properties, such as high thermal stability or activity in extreme pH conditions, which are desirable for industrial applications. bgu.ac.il
Furthermore, using a library of synthetic oligosaccharide substrates, including 4-Nitrophenyl β-D-xylotrioside and its variants, on microbial microarrays can rapidly profile the carbohydrate utilization capabilities of different microbes. nih.gov This high-throughput phenotyping can help to map the metabolic niches of bacteria within a community, revealing how different species partition resources and interact. nih.govresearchgate.net Such studies are crucial for understanding the dynamics of microbial ecosystems like the human gut microbiome or consortia used in industrial biorefineries.
Q & A
Q. How is 4-Nitrophenyl β-D-xylotrioside utilized in enzyme activity assays for β-xylosidase?
- Methodological Answer : 4-Nitrophenyl β-D-xylotrioside (NPX) acts as a chromogenic substrate for β-xylosidase, enabling quantification of enzyme activity through spectrophotometric detection of 4-nitrophenol (released upon xylotrioside hydrolysis). The reaction is typically conducted at 37°C in buffered solutions (pH 4.5–5.5). Hydrolysis is terminated by adding alkaline solutions (e.g., Na₂CO₃), and absorbance is measured at 405 nm. Kinetic parameters (e.g., Kₘ, Vₘₐₓ) are derived using Michaelis-Menten plots .
- Key Data :
| Parameter | Value/Description |
|---|---|
| Optimal pH | 4.5–5.5 |
| Detection wavelength | 405 nm |
| Substrate purity | ≥98% (HPLC-validated) |
Q. What are the key considerations for synthesizing high-purity 4-Nitrophenyl β-D-xylotrioside?
- Methodological Answer : Synthesis involves glycosylation of 4-nitrophenol with activated xylotriose derivatives. Critical steps include:
- Protection/deprotection of hydroxyl groups to ensure regioselectivity.
- Purification via silica gel chromatography or preparative HPLC.
- Validation using TLC (single spot) and HPLC (purity ≥98%) .
- Quality control : Residual solvents, heavy metals (≤20 ppm), and ignition residue (≤0.5%) must comply with analytical standards .
Q. How is 4-Nitrophenyl β-D-xylotrioside characterized for structural confirmation?
- Methodological Answer : Structural confirmation employs:
- NMR spectroscopy (¹H/¹³C) to verify glycosidic linkage and aromatic proton environments.
- Mass spectrometry (ESI-MS) for molecular weight verification (theoretical M = 271.22 g/mol).
- Polarimetry to confirm β-anomeric configuration .
Advanced Research Questions
Q. What experimental challenges arise when using 4-Nitrophenyl β-D-xylotrioside in real-time enzyme kinetics with complex biological samples?
- Methodological Answer : Challenges include:
- Interference from matrix components (e.g., pigments, proteins), which can be mitigated via sample pre-treatment (e.g., ultrafiltration) .
- Non-specific hydrolysis by other glycosidases. Use inhibitors like 1-deoxynojirimycin (for α-glucosidases) or validate specificity with knockout strains .
- Real-time monitoring : On-line microdialysis coupled with HPLC-UV enables continuous kinetic profiling in heterogeneous samples .
Q. How can structural analogs of 4-Nitrophenyl β-D-xylotrioside improve mechanistic studies of β-xylosidase inhibition?
- Methodological Answer : Analogs like 4-Nitrophenyl 4,6-ethylidene-α-D-maltoheptaoside (a non-hydrolyzable mimic) or fluorogenic derivatives (e.g., 4-methylumbelliferyl-xyloside) enable:
Q. What strategies resolve contradictions in kinetic data obtained with 4-Nitrophenyl β-D-xylotrioside across different experimental setups?
- Methodological Answer : Contradictions may arise from:
- pH/temperature variations : Standardize buffer systems (e.g., citrate-phosphate for pH 5.0) and thermostatic controls.
- Enzyme source differences : Compare isoforms (e.g., fungal vs. bacterial β-xylosidases) via phylogenetic analysis.
- Statistical rigor : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
